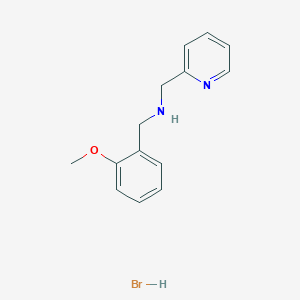

(2-Methoxybenzyl)(2-pyridinylmethyl)amine hydrobromide

CAS No.: 1609403-53-3

Cat. No.: VC8015861

Molecular Formula: C14H17BrN2O

Molecular Weight: 309.20

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1609403-53-3 |

|---|---|

| Molecular Formula | C14H17BrN2O |

| Molecular Weight | 309.20 |

| IUPAC Name | 1-(2-methoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrobromide |

| Standard InChI | InChI=1S/C14H16N2O.BrH/c1-17-14-8-3-2-6-12(14)10-15-11-13-7-4-5-9-16-13;/h2-9,15H,10-11H2,1H3;1H |

| Standard InChI Key | LMBZYCUWPRRWBO-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2.Br |

| Canonical SMILES | COC1=CC=CC=C1CNCC2=CC=CC=N2.Br |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

-

Molecular Formula:

-

Key Functional Groups:

Physicochemical Data

Synthesis and Characterization

Analytical Data

-

Spectroscopic Characterization:

Applications in Research

Pharmaceutical Intermediates

The compound serves as a building block in medicinal chemistry, particularly for:

-

Receptor Ligands: Structural analogs are explored as orexin receptor agonists (e.g., compounds with pyridinylmethyl groups in ).

-

Antimicrobial Agents: Similar amines are used in antiplasmodial and antibacterial drug candidates .

Material Science

-

Coordination Chemistry: Pyridine-containing amines act as ligands for metal complexes in catalytic systems .

Biological and Pharmacological Insights

In Vitro Studies

-

Cellular Activity: Derivatives of 2-pyridinylmethylamines exhibit inhibition of Pseudomonas aeruginosa PqsR (a quorum-sensing regulator) .

-

Selectivity: Structural modifications influence binding affinity to targets like serotonin receptors (5-HT₂AR/5-HT₂CR) .

Structure-Activity Relationships (SAR)

-

Methoxy Group: Enhances lipophilicity and modulates electronic effects on aromatic rings .

-

Pyridinyl Moiety: Facilitates hydrogen bonding and π-π interactions in receptor binding .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume